molecular formula C23H28ClN3O3 B277844 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Cat. No. B277844
M. Wt: 429.9 g/mol
InChI Key: QKHCGZDPRFXNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide signaling pathway, which is critical for B-cell survival and proliferation. TAK-659 also inhibits other signaling pathways, such as NF-κB and AKT, which are involved in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the levels of various cytokines and chemokines that are involved in the growth and survival of B-cells. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It is also well-tolerated in preclinical models and has a favorable pharmacokinetic profile. However, TAK-659 has some limitations, such as its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity is an ongoing area of research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 3-chloro-4-(4-propionyl-1-piperazinyl)aniline, which is then coupled with 3-isopropoxybenzoyl chloride to give the final product. The synthesis of TAK-659 has been optimized to ensure high yield and purity.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 selectively inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated significant anti-tumor activity of TAK-659 in xenograft models of B-cell malignancies.

properties

Product Name

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-22(28)27-12-10-26(11-13-27)21-9-8-18(15-20(21)24)25-23(29)17-6-5-7-19(14-17)30-16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,29)

InChI Key

QKHCGZDPRFXNCW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.